molecular formula C6H12O6 B079922 D-Glucose-5-C-t CAS No. 14049-06-0

D-Glucose-5-C-t

Cat. No.: B079922
CAS No.: 14049-06-0
M. Wt: 182.16 g/mol
InChI Key: GZCGUPFRVQAUEE-CPMQAFPASA-N
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Description

D-Glucose-5-C-t is a derivative of D-glucose, a simple sugar that is a crucial energy source for living organisms. D-glucose is an aldohexose, meaning it contains six carbon atoms and an aldehyde group. The compound this compound is a modified form of D-glucose, where specific structural changes have been made to enhance its properties for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-5-C-t typically involves the modification of D-glucose through a series of chemical reactions. One common method is the selective protection and deprotection of hydroxyl groups, followed by the introduction of specific functional groups at the desired positions. For example, the hydroxyl groups on D-glucose can be protected using acetyl groups, and then selectively deprotected to allow for targeted modifications.

Industrial Production Methods: Industrial production of this compound often involves enzymatic processes due to their specificity and efficiency. Enzymes such as glucose isomerase can be used to convert D-glucose into its isomeric forms, which can then be further modified to produce this compound. These processes are typically carried out in bioreactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: D-Glucose-5-C-t undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form gluconic acid or other oxidized derivatives. Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reduction of this compound can yield sorbitol or other reduced forms. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule. For example, halogenation can be achieved using halogenating agents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Nitric acid, hydrogen peroxide, and catalytic amounts of metal ions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Gluconic acid, glucaric acid.

    Reduction: Sorbitol, mannitol.

    Substitution: Halogenated glucose derivatives.

Scientific Research Applications

D-Glucose-5-C-t has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoconjugates.

    Biology: this compound is used in studies of carbohydrate metabolism and enzyme kinetics.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: this compound is used in the production of biodegradable polymers and as a stabilizer in food products.

Mechanism of Action

The mechanism of action of D-Glucose-5-C-t involves its interaction with specific enzymes and receptors in biological systems. For example, in metabolic pathways, this compound can be phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The molecular targets include enzymes such as hexokinase, glucose isomerase, and various glycosyltransferases.

Comparison with Similar Compounds

    D-Glucose: The parent compound, which is a simple sugar and a primary energy source.

    D-Fructose: An isomer of glucose, commonly found in fruits and honey.

    D-Mannose: Another isomer of glucose, used in the treatment of urinary tract infections.

Uniqueness: D-Glucose-5-C-t is unique due to its specific structural modifications, which enhance its stability and reactivity compared to its parent compound, D-glucose. These modifications make it more suitable for specialized applications in research and industry.

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-5-tritiohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-CPMQAFPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H][C@@](CO)([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930859
Record name (C~5~-~3~H)Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14049-06-0
Record name D-Glucose-5-C-t
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (C~5~-~3~H)Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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